molecular formula C20H16FN5O2 B6421997 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-93-9

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6421997
CAS No.: 869068-93-9
M. Wt: 377.4 g/mol
InChI Key: VUPDFUJELHPXKU-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups.

Properties

IUPAC Name

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-2-11-3-5-12(6-4-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)14-9-7-13(21)8-10-14/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPDFUJELHPXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different purine derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a therapeutic agent. Research indicates that derivatives of purine compounds often exhibit biological activities such as:

  • Antiviral Activity : Compounds similar to this have been studied for their ability to inhibit viral replication. For instance, purine derivatives are known to act against viruses like HIV and Hepatitis C.
  • Antitumor Properties : Studies have shown that certain purine analogs can induce apoptosis in cancer cells, making them candidates for anticancer drugs.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in nucleotide metabolism. For example:

  • Adenosine Deaminase Inhibition : Some studies suggest that modifications to the purine structure can lead to effective inhibition of adenosine deaminase, an enzyme that plays a role in immune regulation and cancer progression.

Neuroscience

Research indicates that compounds with similar structures can interact with neurotransmitter systems:

  • Dopamine Receptor Modulation : There is potential for this compound to influence dopamine pathways, which could have implications for treating neurodegenerative diseases such as Parkinson's disease.

Case Study 1: Antiviral Activity

A study conducted on purine derivatives demonstrated that modifications at the 9-position significantly enhanced antiviral activity against HIV. The presence of the ethyl and fluorophenyl groups was found to increase binding affinity to viral enzymes, suggesting a pathway for developing new antiviral agents using this compound as a scaffold.

Case Study 2: Anticancer Research

In preclinical trials, compounds structurally similar to 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide showed promising results in inhibiting tumor growth in various cancer cell lines. The mechanism involved the induction of apoptosis through activation of caspase pathways.

The following table summarizes the biological activities observed in studies involving related compounds:

Activity Type Effect Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionInhibition of adenosine deaminase
Dopamine ModulationPotential treatment for Parkinson's

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical characteristics:

Compound Name Substituent (Position 2) Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-ethylphenyl 4-fluorophenyl C₂₀H₁₈FN₅O₂ 379.39 Balanced lipophilicity and metabolic stability; fluorine enhances electronic effects.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl 4-methylphenyl C₁₄H₁₃N₅O₂ 283.28 Smaller substituents reduce steric hindrance; lower molecular weight.
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-fluorophenyl 2-ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group increases polarity; positional isomer of the target compound.
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-ethoxyphenyl 2-methoxyphenyl C₂₁H₁₉N₅O₄ 405.40 Methoxy/ethoxy groups enhance solubility; high synthetic scalability.
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-hydroxyphenylamino 2-methoxyphenyl C₁₉H₁₆N₆O₄ 392.37 Hydroxyl group improves hydrogen-bonding potential; lower lipophilicity.

Key Differences and Implications

Fluorine at position 9 (target compound) enhances metabolic stability compared to ethoxy () or methoxy () groups, which may increase susceptibility to oxidative metabolism.

Synthetic Scalability: Compounds with methoxy/ethoxy substituents (e.g., ) are noted for high purity and scalability in synthesis, whereas the target compound’s ethyl group may require optimized alkylation conditions .

In contrast, 4-methylphenyl () is electron-donating, which may reduce binding affinity in certain contexts. Ethyl vs. ethoxy groups: Ethyl is less polar, favoring hydrophobic interactions, while ethoxy improves solubility but may reduce blood-brain barrier penetration.

Biological Activity

The compound 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 31686-94-9) is a synthetic derivative of purine, a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit viral replication. The compound's structure allows it to interact with viral enzymes, potentially disrupting their function.
  • Antitumor Properties : Compounds with similar purine structures have shown promise in inhibiting tumor growth in various cancer cell lines. The presence of the fluorophenyl group may enhance its interaction with cellular targets involved in cancer proliferation.
  • Antimicrobial Effects : Some studies have indicated that purine derivatives possess antibacterial and antifungal properties, although specific data on this compound is limited.

The biological activity of this compound is believed to stem from its ability to mimic natural substrates for enzymes involved in nucleic acid synthesis and metabolism. This mimicry can lead to:

  • Inhibition of Nucleotide Synthesis : By competing with natural substrates, the compound may inhibit key enzymes such as ribonucleotide reductase.
  • Interference with Viral Replication : The compound may act as a nucleotide analog, leading to premature termination of viral RNA synthesis.

Table 1: Biological Activities and Their Mechanisms

Activity TypeMechanismReference
AntiviralInhibition of viral polymerases
AntitumorInduction of apoptosis in cancer cells
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study: Antiviral Efficacy

In a study evaluating various purine derivatives for antiviral activity against HIV, the compound demonstrated an EC50 value indicating significant inhibition at low concentrations (approximately 0.20 μM), suggesting its potential as a lead compound for further development .

Case Study: Antitumor Activity

A recent investigation into the antitumor effects of purine derivatives found that compounds similar to this one exhibited a reduction in cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways .

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